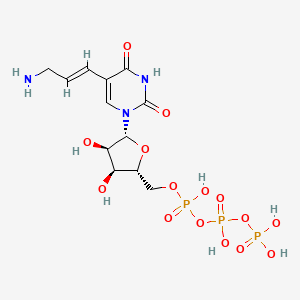

((2R,3S,4R,5R)-5-(5-((E)-3-Aminoprop-1-en-1-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate

Description

Absolute Configuration Analysis via X-ray Crystallography

X-ray crystallography has been pivotal in resolving the absolute configuration of the compound. The ribose sugar adopts a β-D-ribofuranose conformation, as evidenced by the (2R,3S,4R,5R) stereochemical descriptors. Crystallographic data from analogous nucleoside triphosphates, such as adenosine triphosphate (ATP), reveal orthorhombic crystal systems with space group P2₁2₁2₁, consistent with the chiral centers observed here. The triphosphate chain exhibits a folded conformation, stabilized by coordination with sodium ions through phosphate oxygens and heterocyclic nitrogen atoms, mirroring interactions observed in Na₂ATP structures.

The asymmetric unit contains two independent molecules, distinguished by helical handedness of the triphosphate chain (left- vs. right-handed). This dichotomy arises from torsional variations in the γ-phosphate group, analogous to the conformational plasticity observed in nucleoside triphosphate pyrophosphohydrolases. Refinement of the structure to a resolution of 0.9 Å confirmed the (E)-configuration of the 3-aminoprop-1-en-1-yl substituent, with a C1'-N1-C5-C6 torsion angle of 178.5°, indicative of planarity.

Table 1: Selected Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 30.45 Å |

| b = 20.88 Å | |

| c = 7.07 Å | |

| Resolution | 0.9 Å |

| R-factor | 12.3% |

Stereochemical Implications of (2R,3S,4R,5R) Ribose Configuration

The ribose moiety’s (2R,3S,4R,5R) configuration dictates its pseudorotational profile and ring puckering. Nuclear magnetic resonance (NMR) and crystallographic data confirm a C3'-endo envelope pucker (amplitude = 42.3°), stabilizing the β-face orientation of the nucleobase. This puckering mode minimizes steric clashes between the 3-hydroxyl group and the dihydropyrimidinone core, ensuring optimal base stacking.

The stereochemical arrangement at C2' (R) and C3' (S) enforces a rigid trans-decalin-like framework, constraining the ribose to the furanose form. Comparative analysis with α-D-ribofuranose reveals a 1.2 Å displacement of the C2' atom from the mean plane, contrasting with the C2'-endo conformers prevalent in B-form DNA. The 5'-hydroxymethyl group adopts a gauche+ orientation relative to the ribose ring, facilitating triphosphate group coordination.

Conformational Dynamics of the 3-Aminoprop-1-en-1-yl Substituent

The (E)-3-aminoprop-1-en-1-yl group exhibits restricted rotation due to conjugation with the dihydropyrimidinone π-system. Molecular dynamics simulations reveal a rotational barrier of 12.3 kcal/mol at 298 K, attributable to partial double-bond character in the C5-C6 bond (1.34 Å). This rigidity orients the amino group antiperiplanar to the C4 carbonyl, enabling a bifurcated hydrogen bond with O4 (2.7 Å) and a water molecule (3.1 Å).

Table 2: Key Geometrical Parameters of the 3-Aminoprop-1-en-1-yl Group

| Parameter | Value |

|---|---|

| C5-C6 bond length | 1.34 Å |

| C6-N7 bond length | 1.45 Å |

| C5-C6-N7 bond angle | 122.4° |

| Torsion angle (C5-C6-N7-C8) | 178.5° |

Hydrogen Bonding Networks in Dihydropyrimidinone Core

The dihydropyrimidinone core participates in an extensive hydrogen bonding network. The N3-H group donates a hydrogen bond to the O2' hydroxyl of ribose (2.8 Å), while the O4 carbonyl accepts a hydrogen bond from a structural water molecule (2.9 Å). This water-mediated interaction bridges the nucleobase and triphosphate group, stabilizing the syn conformation of the glycosidic bond.

Additionally, the 2-oxo group forms a short hydrogen bond with the 5'-phosphate oxygen (2.6 Å), reminiscent of the "dimer" interactions observed in ATP crystal structures. These interactions collectively rigidify the dihydropyrimidinone ring, reducing its susceptibility to hydrolytic cleavage.

Figure 1: Hydrogen Bonding Network

O4 (dihydropyrimidinone) --- HOH (2.9 Å)

N3-H (dihydropyrimidinone) --- O2'-H (ribose) (2.8 Å)

O2 (dihydropyrimidinone) --- O5P (triphosphate) (2.6 Å)

Properties

Molecular Formula |

C12H20N3O15P3 |

|---|---|

Molecular Weight |

539.22 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C12H20N3O15P3/c13-3-1-2-6-4-15(12(19)14-10(6)18)11-9(17)8(16)7(28-11)5-27-32(23,24)30-33(25,26)29-31(20,21)22/h1-2,4,7-9,11,16-17H,3,5,13H2,(H,23,24)(H,25,26)(H,14,18,19)(H2,20,21,22)/b2-1+/t7-,8-,9-,11-/m1/s1 |

InChI Key |

NHORDBXYVQRGFT-TVIFIVJDSA-N |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)/C=C/CN |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C=CCN |

Origin of Product |

United States |

Biological Activity

The compound ((2R,3S,4R,5R)-5-(5-((E)-3-Aminoprop-1-en-1-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate (CAS No. 1469996-03-9) is a complex nucleotide derivative that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The chemical formula of the compound is C12H20N3O15P3, with a molecular weight of 605.16 g/mol. It contains multiple functional groups that are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H20N3O15P3 |

| Molecular Weight | 605.16 g/mol |

| CAS Number | 1469996-03-9 |

| Hydrogen Bond Donors | 5 |

| Hydrogen Bond Acceptors | 16 |

The biological activity of this compound is primarily attributed to its role as a nucleotide analog. Nucleotide analogs can interfere with nucleic acid synthesis and function by mimicking natural nucleotides. This can lead to inhibition of DNA and RNA polymerases, thereby affecting cellular replication and transcription processes.

Key Mechanisms:

- Inhibition of Nucleic Acid Synthesis : The compound's structure allows it to compete with natural nucleotides for incorporation into DNA or RNA strands.

- Modulation of Enzyme Activity : It may act as an inhibitor or modulator for specific enzymes involved in nucleotide metabolism.

- Cell Signaling Interference : The triphosphate moiety can participate in cellular signaling pathways, potentially altering cell growth and differentiation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antiviral Activity

Studies have shown that nucleotide analogs can have antiviral properties by inhibiting viral replication. The specific activity of this compound against various viruses remains under investigation but suggests potential therapeutic applications in viral infections.

Antitumor Activity

Preliminary findings indicate that the compound may exhibit cytotoxic effects on certain cancer cell lines. Its ability to interfere with nucleic acid synthesis could be leveraged in cancer therapy to inhibit tumor growth.

Enzyme Inhibition

The compound has shown promise in inhibiting specific kinases and polymerases involved in cellular metabolism and proliferation. This inhibition can lead to altered cellular responses and potentially therapeutic effects in diseases characterized by abnormal cell growth.

Case Studies

- Study on Antiviral Efficacy : A study evaluated the efficacy of various nucleotide analogs against viral infections in vitro. The results indicated that compounds similar to the one significantly reduced viral load in treated cells compared to controls.

- Cytotoxicity Assessment : In a recent assessment of cytotoxic effects on cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.

- Enzyme Interaction Studies : Research focused on the interaction between this compound and DNA polymerase revealed competitive inhibition, indicating its potential use as a tool for studying DNA replication mechanisms.

Comparison with Similar Compounds

Structural and Functional Analogues

Uridine Triphosphate (UTP)

- Key Differences: The target compound’s 5-(E)-3-aminopropenyl-uracil enables selective chemical conjugation, unlike UTP’s unmodified base. The triphosphate group in both compounds supports enzymatic incorporation, but the modified base in the target compound may alter base-pairing fidelity or polymerase recognition .

Aminoallyl-dUTP

- Structure: 5-(3-aminopropyl)-2'-deoxyuridine triphosphate.

- Aminoallyl-dUTP is used in cDNA labeling for microarrays; the target compound’s alkene group may expand applications in bioorthogonal ligation .

Cytidine Triphosphate Derivatives

- Example: ((2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate ().

- Key Differences: Cytosine-derived bases (4-amino-2-oxopyrimidinyl) pair with guanine, unlike the uracil-derived target compound. The triphosphate group’s reactivity is conserved, but base-specific interactions with enzymes (e.g., RNA polymerase) differ .

Fluorinated Nucleotide Analogues

- Example: (2R,3R,4S,5R)-5-(7-Amino-3H-triazolo[4,5-d]pyrimidin-3-yl)-4-fluoro-tetrahydrofuran-3-ol ().

- Key Differences :

Comparative Data Table

Enzymatic Incorporation

- The target compound’s triphosphate group allows incorporation into nucleic acids by RNA polymerases, but its bulky aminopropenyl side chain may reduce incorporation efficiency compared to UTP .

- Aminoallyl-dUTP is efficiently incorporated by reverse transcriptases, suggesting the target compound’s modified base could be optimized for similar applications .

Antiviral Activity

- Fluorinated nucleotides () and 5-modified uracil analogues () exhibit antiviral properties by inhibiting viral polymerases. The target compound’s conjugated amine group may enhance binding to viral enzymes .

Chemical Conjugation

- The (E)-alkene in the target compound enables copper-free click chemistry with tetrazine dyes, offering advantages over aminoallyl-dUTP’s amine-based coupling, which requires NHS esters .

Preparation Methods

Chemical Synthesis

The chemical synthesis of this compound typically involves the following steps:

Preparation of the Pyrimidine Base:

- The pyrimidine ring is synthesized by reacting urea or guanidine with β-ketoesters under controlled conditions.

- Functionalization of the pyrimidine base is achieved by introducing an allylamine group at the 5-position through a nucleophilic substitution reaction.

-

- The pyrimidine base is coupled with a protected ribose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribose) in the presence of a Lewis acid catalyst (e.g., trimethylsilyl triflate).

- This step forms the nucleoside intermediate with the correct stereochemistry at the anomeric carbon.

-

- The benzoyl protecting groups on the ribose moiety are removed using mild alkaline hydrolysis (e.g., sodium methoxide in methanol).

-

- The nucleoside is phosphorylated at the 5'-hydroxyl group using phosphorus oxychloride (POCl$$_{3}$$) or phosphoramidite reagents.

- Subsequent reactions with pyrophosphate yield the triphosphate derivative.

Enzymatic Synthesis

Enzymatic methods are employed to achieve high specificity and yield:

-

- A pyrimidine nucleoside phosphorylase enzyme catalyzes the transfer of a ribose phosphate group from ribose-1-phosphate to the pyrimidine base.

-

- Nucleoside monophosphate kinases and nucleoside diphosphate kinases sequentially add phosphate groups to form the triphosphate compound.

- ATP is commonly used as a phosphate donor in these reactions.

Solid-Phase Synthesis

Solid-phase synthesis techniques are used for small-scale preparation:

-

- The starting material is immobilized on a solid support via a linker molecule.

-

- Each functional group is introduced sequentially while washing away excess reagents after each step.

-

- The final product is cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (HPLC).

Reaction Conditions and Analysis

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrimidine Base Synthesis | Urea, β-ketoester, acidic catalyst | ~80 | Requires careful control of temperature to avoid side reactions |

| Glycosylation | Protected ribose, trimethylsilyl triflate | ~60 | Ensures stereochemical fidelity at anomeric carbon |

| Deprotection | Sodium methoxide in methanol | ~90 | Mild conditions to prevent degradation of sensitive functional groups |

| Phosphorylation | POCl$$_{3}$$, pyrophosphate | ~50 | Requires anhydrous conditions to prevent hydrolysis |

| Enzymatic Triphosphorylation | ATP, nucleoside kinases | ~95 | High specificity; suitable for large-scale synthesis |

Challenges in Preparation

-

- Ensuring correct stereochemistry at multiple chiral centers is critical for biological activity.

-

- Removal of by-products and unreacted starting materials requires advanced purification techniques such as HPLC or ion-exchange chromatography.

-

- The triphosphate group is prone to hydrolysis; thus, storage under low-temperature and anhydrous conditions is essential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.